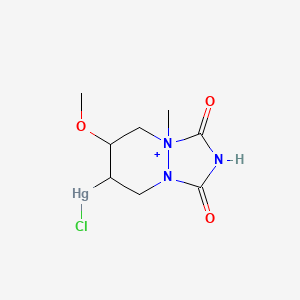
Tetrahydro-4-(chloromercuri)-5-methoxy-N-methyl-1,2-pyridazinedicarboximide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Reactants: Pyridazine-3,6-dicarboxylic acid and mercuric chloride
- Conditions: Aqueous medium with stirring
- Product: Chloromercuri-pyridazine derivative
Step 3: Methoxylation
- Reactants: Chloromercuri-pyridazine derivative and methanol
- Conditions: Acidic medium
- Product: Tetrahydro-4-(chloromercuri)-5-methoxy-N-methyl-1,2-pyridazinedicarboximide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the desired purity levels.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-4-(chloromercuri)-5-methoxy-N-methyl-1,2-pyridazinedicarboximide typically involves multiple steps. One common method starts with the preparation of the pyridazine core, followed by the introduction of the chloromercuri and methoxy groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
-
Step 1: Preparation of Pyridazine Core
- Reactants: Hydrazine and maleic anhydride
- Conditions: Reflux in ethanol
- Product: Pyridazine-3,6-dicarboxylic acid
Análisis De Reacciones Químicas
Types of Reactions
Tetrahydro-4-(chloromercuri)-5-methoxy-N-methyl-1,2-pyridazinedicarboximide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloromercuri group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Nucleophiles like thiols or amines in the presence of a base
Major Products
Oxidation: Oxidized pyridazine derivatives
Reduction: Reduced pyridazine derivatives
Substitution: Substituted pyridazine derivatives with various functional groups
Aplicaciones Científicas De Investigación
Tetrahydro-4-(chloromercuri)-5-methoxy-N-methyl-1,2-pyridazinedicarboximide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of Tetrahydro-4-(chloromercuri)-5-methoxy-N-methyl-1,2-pyridazinedicarboximide involves its interaction with specific molecular targets. The chloromercuri group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. Additionally, the methoxy group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydro-4H-thiopyran-4-one: Known for its use in organic synthesis and medicinal chemistry.
1,5,6,7-Tetrahydro-4H-indol-4-one: Important in medicinal chemistry as indole mimetics.
Tetrahydro-4H-pyran-4-one: Used as an intermediate in organic synthesis and has potential biological activities.
Uniqueness
Tetrahydro-4-(chloromercuri)-5-methoxy-N-methyl-1,2-pyridazinedicarboximide stands out due to its unique combination of a chloromercuri group and a pyridazinedicarboximide core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
93168-21-9 |
|---|---|
Fórmula molecular |
C8H13ClHgN3O3+ |
Peso molecular |
435.25 g/mol |
Nombre IUPAC |
chloro-(6-methoxy-4-methyl-1,3-dioxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,2-a]pyridazin-4-ium-7-yl)mercury |
InChI |
InChI=1S/C8H12N3O3.ClH.Hg/c1-11-5-6(14-2)3-4-10(11)7(12)9-8(11)13;;/h3,6H,4-5H2,1-2H3;1H;/q;;+1 |
Clave InChI |
OIKUKASVKGOFFA-UHFFFAOYSA-N |
SMILES canónico |
C[N+]12CC(C(CN1C(=O)NC2=O)[Hg]Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


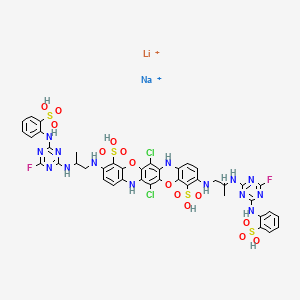
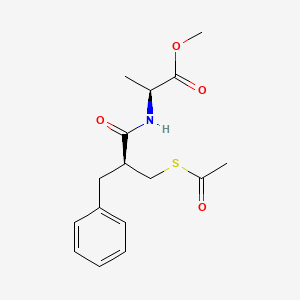
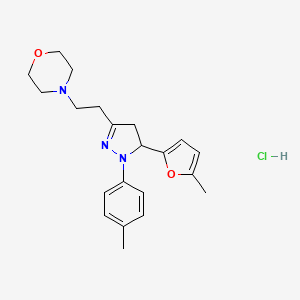
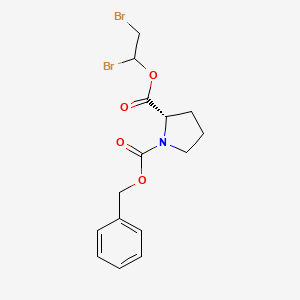
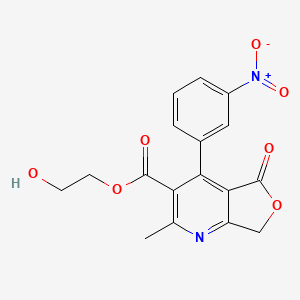




![sulfuric acid;3,5,6,11-tetrahydro-2H-imidazo[1,2-c][3]benzazepine](/img/structure/B12779893.png)
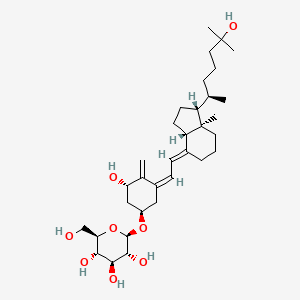

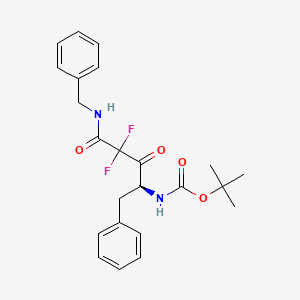
![disodium;2-butyl-5-[[4-(4-butyl-3-sulfonatoanilino)-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate](/img/structure/B12779905.png)
